molecular formula C15H19FN4O3 B3009161 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-oxopyrrolidine-2-carboxamide CAS No. 2034194-43-7

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B3009161
CAS RN: 2034194-43-7
M. Wt: 322.34
InChI Key: MQCUZGOCFMVDKG-FQVSMOOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H19FN4O3 and its molecular weight is 322.34. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition

Research has identified various substituted pyrimidine compounds as potent and selective Met kinase inhibitors. These compounds, including analogs similar to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-5-oxopyrrolidine-2-carboxamide, demonstrate improved enzyme potency and selectivity through structural modifications. Such kinase inhibitors have shown significant tumor stasis in preclinical models and have advanced into clinical trials due to their promising in vivo efficacy and safety profiles (Schroeder et al., 2009).

Drug Metabolism

The study of drug metabolism and disposition, particularly for compounds within the same class as this compound, is crucial in understanding their pharmacokinetic profiles. Investigations into similar compounds have utilized techniques like 19F-NMR spectroscopy to support the selection of candidates for further development, providing insights into their metabolic fate, excretion balance, and potential as clinically useful agents (Monteagudo et al., 2007).

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O3/c16-9-7-17-15(18-8-9)23-11-3-1-10(2-4-11)19-14(22)12-5-6-13(21)20-12/h7-8,10-12H,1-6H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCUZGOCFMVDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2CCC(=O)N2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.